4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid
Overview
Description
4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a fluorine atom at the 4-position, a methoxycarbonyl group at the 6-position, and a carboxylic acid group at the 3-position of the indazole ring.
Preparation Methods
The synthesis of 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-fluorobenzaldehyde derivatives with hydrazine, followed by the introduction of the methoxycarbonyl group and carboxylation. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations. Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents .
Chemical Reactions Analysis
4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles replace the fluorine with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxycarbonyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
6-Fluoro-1H-indazole-4-carboxylic acid: This compound has a similar indazole core but differs in the position of the fluorine and carboxylic acid groups.
4-Methoxycarbonyl-1H-indazole-3-carboxylic acid: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-Fluoro-1H-indazole-3-carboxylic acid: This compound lacks the methoxycarbonyl group, which may influence its solubility and binding properties. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties
Properties
IUPAC Name |
4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNOCRFHYWZKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646375 | |
Record name | 4-Fluoro-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-52-8 | |
Record name | 6-Methyl 4-fluoro-1H-indazole-3,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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